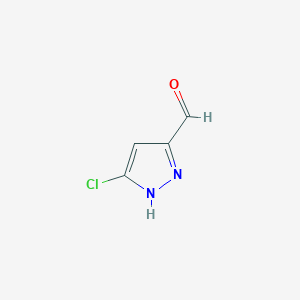

5-Chloro-1H-pyrazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3ClN2O |

|---|---|

Molecular Weight |

130.53 g/mol |

IUPAC Name |

5-chloro-1H-pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C4H3ClN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7) |

InChI Key |

WJWXBXYMXZPEJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1C=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5 Chloro 1h Pyrazole 3 Carbaldehyde Analogues

Transformations at the Carbaldehyde Moiety

The aldehyde group at the 3-position of the 5-chloro-1H-pyrazole ring is a key site for chemical modification, enabling a wide range of synthetic transformations. These reactions are fundamental in creating diverse libraries of pyrazole-based compounds.

Reduction to Hydroxymethyl Derivatives

The reduction of the carbaldehyde group to a primary alcohol is a common and crucial transformation. This reaction is typically achieved using mild reducing agents to avoid affecting the chloro substituent or the pyrazole (B372694) ring itself.

For instance, the aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This conversion of the aldehyde to a hydroxymethyl group is a valuable step in the synthesis of more complex molecules, as the resulting alcohol can undergo further reactions such as esterification or etherification.

A general representation of this reduction is the conversion of a pyrazole-4-carbaldehyde to the corresponding pyrazole-4-methanol.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of 5-chloro-1H-pyrazole-3-carbaldehyde and its analogues can be readily oxidized to the corresponding carboxylic acid. This transformation introduces a new functional group that can participate in a variety of subsequent reactions, such as amidation and esterification.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For example, 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has been successfully oxidized to the corresponding pyrazole-4-carboxylic acid using potassium permanganate. umich.edu This carboxylic acid can then be converted to its ethyl ester by reacting with ethanol (B145695) in an acidic medium. umich.edu

Similarly, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be cleanly oxidized to their carboxylic acid derivatives using potassium permanganate in a water-pyridine solvent system. umich.edu Another effective method for this oxidation involves using iron(III) chloride hexahydrate catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which provides high yields of the aldehyde without over-oxidation to the carboxylic acid. umich.edu

Table 1: Oxidation of Pyrazole Carbaldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

| 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Potassium permanganate (KMnO₄) | 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | umich.edu |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Potassium permanganate (KMnO₄) in water-pyridine | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acid | umich.edu |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O/TEMPO | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | umich.edu |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbaldehyde group in this compound is susceptible to attack by various nucleophiles. These reactions lead to the formation of a wide range of functionalized pyrazole derivatives.

While specific examples directly pertaining to this compound are not detailed in the provided search results, the general reactivity of aldehydes suggests that it would readily undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to yield secondary alcohols. Similarly, the addition of cyanide would produce cyanohydrins, which are versatile intermediates for the synthesis of alpha-hydroxy acids and alpha-amino acids. The crystal packing of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals weak intermolecular C—H⋯O interactions, which may influence its reactivity in the solid state. nih.gov

Condensation Reactions with Varied Nucleophiles

Condensation reactions involving the carbaldehyde moiety are among the most powerful tools for elaborating the pyrazole scaffold. These reactions allow for the introduction of diverse structural motifs and functional groups, leading to compounds with a wide array of chemical properties.

The Knoevenagel condensation is a classic reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction has been successfully applied to pyrazole carbaldehydes to generate various derivatives. nih.gov

For example, the condensation of 3-formylchromones with 3-substituted-1-aryl-3-pyrazolin-5-ones results in the formation of (E)-3-[(3-substituted-1-aryl-5-oxo-2-pyrazolin-4-ylidene)methyl]chromones. nih.gov Another instance is the reaction of 3-formylchromone with 1-phenylpyrazolidine-3,5-dione, which yields 3-[(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]chromone. nih.gov These reactions highlight the utility of the Knoevenagel condensation in synthesizing complex heterocyclic systems.

The carbaldehyde group of this compound and its analogues readily reacts with hydrazides and other nitrogen-based nucleophiles to form hydrazones and related derivatives. These reactions are significant for the synthesis of compounds with potential biological activities.

For instance, N-[(5-Substituted-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides have been prepared from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. yu.edu.joresearchgate.net The general procedure involves dissolving the pyrazole carbaldehyde in ethanol, adding the appropriate acid hydrazide, and refluxing the mixture for a couple of hours. researchgate.net The resulting hydrazones can be further modified; for example, treatment with acetic anhydride (B1165640) can lead to the formation of oxadiazole derivatives. researchgate.net

The reaction of substituted 3-formylchromones with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in the presence of acetic acid as a catalyst in methanol (B129727) has been reported to give the corresponding hydrazides in good yields. nih.gov This demonstrates the broad applicability of this condensation reaction.

Table 2: Condensation Reactions of Pyrazole Carbaldehydes

| Pyrazole Carbaldehyde | Nucleophile | Product | Reference |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acid hydrazides | N-[(5-Chloro-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides | yu.edu.joresearchgate.net |

| 3-Formylchromones | 3-Substituted-1-aryl-3-pyrazolin-5-ones | (E)-3-[(3-substituted-1-aryl-5-oxo-2-pyrazolin-4-ylidene)methyl]chromones | nih.gov |

| 3-Formylchromone | 1-Phenylpyrazolidine-3,5-dione | 3-[(3,5-Dioxo-1-phenylpyrazolidin-4-ylidene)methyl]chromone | nih.gov |

| Substituted 3-formylchromones | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide | Corresponding hydrazides | nih.gov |

Reactions with Amines, Including Reductive Amination and Imine Formation

The aldehyde functional group at the C3 position of the pyrazole ring is a key site for derivatization, readily undergoing reactions with various amine nucleophiles to form imines (Schiff bases) or, through subsequent reduction, secondary or tertiary amines.

The condensation of this compound analogues with primary amines is a common strategy to introduce new substituents and build larger molecular frameworks. rdd.edu.iq For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various aromatic amines leads to the formation of the corresponding imines. rdd.edu.iqresearchgate.net These imine derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems.

Reductive amination, a powerful method for forming C-N bonds, has also been successfully applied to pyrazole-4-carbaldehydes. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. An efficient method for the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various amines has been developed using sodium triacetoxyborohydride (B8407120) as the reducing agent. ineosopen.org More recently, a method utilizing an in-situ generated amorphous cobalt catalyst has been reported for the reductive amination of aldehydes and ketones with ammonia (B1221849) and hydrogen gas under mild conditions. organic-chemistry.org

The formation of hydrazones, a specific class of imines, is achieved through the reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazides. These resulting N-[(5-chloro-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides can be further elaborated into other heterocyclic structures like 1,3,4-oxadiazoles and thiazolidinones. yu.edu.joresearchgate.net

The following table summarizes examples of amine reactions with this compound analogues:

| Pyrazole Reactant | Amine Reactant | Product Type | Reference(s) |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Aromatic amines | Imines | rdd.edu.iqresearchgate.net |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various amines | Secondary amines | ineosopen.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazides | Hydrazones | yu.edu.joresearchgate.net |

| Aldehydes/Ketones | Ammonia | Primary amines | organic-chemistry.org |

Reactivity of the Pyrazole Ring and Halogen Substituent

Beyond the aldehyde group, the pyrazole core itself and the chlorine substituent at the C5 position offer additional avenues for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.

Nucleophilic Displacement of Chlorine

The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing various substituents. This reactivity is a key feature in the derivatization of this compound analogues.

The displacement of the chlorine atom can be achieved with a range of nucleophiles. For example, reactions with phenols and thiophenols in the presence of a base like potassium carbonate in DMF lead to the formation of the corresponding 5-phenoxy- and 5-alkylsulfanyl-substituted pyrazole-4-carbaldehydes. researchgate.net This substitution allows for the introduction of aryl ether and thioether linkages, significantly expanding the structural diversity of the resulting molecules. The versatility of this approach is highlighted by the synthesis of various 5-substituted pyrazole derivatives that serve as intermediates for more complex structures. lookchem.com

Regioselective Functionalization of the Pyrazole Core

The pyrazole ring itself can be selectively functionalized at different positions, depending on the reaction conditions and the directing effects of existing substituents. This regioselectivity is crucial for the controlled synthesis of specifically substituted pyrazole derivatives.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles. researchgate.netumich.edu The reaction of 1,3-disubstituted pyrazol-5-ones with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and DMF) can lead to the formation of 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes. researchgate.netnih.gov This reaction introduces a formyl group at the C4 position while simultaneously converting the hydroxyl group at C5 to a chlorine atom.

Furthermore, the pyrazole core can be functionalized through reactions that involve both the pyrazole nitrogen and carbon atoms. The synthesis of 5-hydroxy-1H-pyrazoles can be achieved through the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. nih.govnih.gov The synthesis of isomeric 3-hydroxy-1H-pyrazoles has also been developed, showcasing the ability to control the regiochemical outcome of pyrazole synthesis. nih.govnih.gov

Synthesis of Complex Pyrazole-Based Heterocycles and Derivatives

The reactivity of this compound and its analogues makes them valuable precursors for the synthesis of more complex heterocyclic systems, including fused pyrazolyl structures and vinylpyrazoles. These derivatives are of significant interest due to their diverse biological and material properties.

Construction of Fused Pyrazolyl Systems

The aldehyde and chloro functionalities of this compound derivatives serve as handles for the construction of fused heterocyclic systems. These reactions often proceed through intramolecular or intermolecular cyclization pathways.

One common strategy involves the reaction of the aldehyde group with a binucleophile to form a new ring fused to the pyrazole core. For instance, the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with N-benzyl-4-piperidone yields pyrazolo[3,4-b] researchgate.netsemanticscholar.orgnaphthyridines. semanticscholar.org Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized by reacting 5-aminopyrazoles with enaminones or β-halovinyl aldehydes. beilstein-journals.org

The chloro group can also participate in cyclization reactions. For example, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with methyl thioglycolate to form methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate, a fused thieno[2,3-c]pyrazole system. semanticscholar.org Furthermore, Knoevenagel condensation of this aldehyde with acetophenones, followed by reaction with a cyclic ketone, can lead to the formation of pyrazolo[3,4-b]pyridine derivatives through a Michael addition and subsequent cyclization. semanticscholar.org

The following table provides examples of fused pyrazolyl systems synthesized from pyrazole carbaldehyde derivatives:

| Pyrazole Precursor | Reactant(s) | Fused System | Reference(s) |

| 5-Amino-1H-pyrazole-4-carbaldehyde | N-Benzyl-4-piperidone | Pyrazolo[3,4-b] researchgate.netsemanticscholar.orgnaphthyridine | semanticscholar.org |

| 5-Aminopyrazoles | Enaminones / β-Halovinyl aldehydes | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate | Thieno[2,3-c]pyrazole | semanticscholar.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acetophenones, Cyclohexanone | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

Formation of Vinylpyrazole Structures

Vinylpyrazoles are valuable synthetic intermediates and have been explored for their potential applications in materials science and medicinal chemistry. nih.govresearchgate.net The synthesis of vinylpyrazoles can be achieved from this compound derivatives through various synthetic routes.

One approach involves the conversion of a hydroxyethyl (B10761427) group attached to the pyrazole nitrogen into a vinyl group. For example, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine yields 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Subsequent treatment with thionyl chloride converts the hydroxyl group to a chloroethyl group, which can then be eliminated by treatment with a base like sodium hydroxide (B78521) or potassium tert-butoxide to afford the corresponding 5-chloro-1-vinyl-1H-pyrazoles. consensus.app

The aldehyde group can also be a precursor to a vinyl group. While not a direct conversion of the aldehyde, the principles of olefination reactions could be applied. More directly, the chloro substituent at the C3 position (in a different isomer) can be eliminated to form a vinyl group. For example, 3-alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles can be formed by the elimination of HCl from the corresponding 3-(α-chloroalkyl)-1H-pyrazoles. consensus.app

Creation of Diverse Molecular Scaffolds for Synthetic Exploration

The strategic functionalization of the this compound core has enabled the synthesis of a wide array of diverse molecular scaffolds, which are of significant interest for synthetic exploration and drug discovery. The inherent reactivity of the aldehyde group, coupled with the potential for nucleophilic substitution at the C5-chloro position, provides a versatile platform for constructing complex heterocyclic systems. Research has demonstrated the utility of this building block in generating novel pyrazole-based architectures through various synthetic transformations, including multicomponent reactions and the formation of fused ring systems.

One notable application involves the use of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of pyrazolyl-dibenzo[b,e] nih.govdiazepinone scaffolds. These structures are assembled through a three-component reaction with cyclic diketones and aromatic diamines. mdpi.com This approach highlights the efficiency of multicomponent strategies in rapidly generating molecular complexity from relatively simple precursors.

Furthermore, the aldehyde functionality of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been exploited in the synthesis of various N-substituted pyrazole derivatives. For instance, reaction with hydrazides leads to the formation of N-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides, which can be further cyclized to yield thiazolidinones and dihydro-1,3,4-oxadiazoles. yu.edu.joresearchgate.net These transformations showcase the potential of the pyrazole-carbaldehyde scaffold in accessing a variety of five-membered heterocyclic rings.

The reactivity of the C5-chloro group has also been a focal point of synthetic diversification. In the case of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, reaction with cyclohexylamine (B46788) results in nucleophilic substitution of the chlorine atom to afford 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. nih.gov This demonstrates a pathway to introduce diverse amine functionalities at the C5 position, thereby expanding the accessible chemical space.

Moreover, derivatives of this compound have been instrumental in constructing fused heterocyclic systems. For example, the synthesis of pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e] nih.govresearchgate.nettriazolo[4,3-a]pyrimidinones has been reported, indicating the utility of this scaffold in building condensed pyrazole architectures with potential biological activities. dntb.gov.ua The strategic manipulation of the functional groups on the pyrazole ring allows for the regioselective formation of these fused systems.

The following tables summarize the creation of diverse molecular scaffolds from this compound analogues.

Table 1: Synthesis of Dibenzo[b,e] nih.govdiazepinone Scaffolds

| Starting Material | Reagents | Resulting Scaffold |

| 5-substituted 3-methyl-1-phenyl-pyrazole-4-carbaldehydes | Cyclic diketones, Aromatic diamines | Pyrazolyl-dibenzo[b,e] nih.govdiazepinones |

Table 2: Synthesis of Thiazolidinone and Oxadiazole Scaffolds

| Starting Material | Reagents | Intermediate | Resulting Scaffold |

| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazides | N-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides | N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides |

| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazides | N-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides | 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles |

Table 3: Nucleophilic Substitution and Fused Ring System Synthesis

| Starting Material | Reagents | Resulting Scaffold |

| 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Cyclohexylamine | 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

| Pyrazole C-3/C-5 carbaldehydes | Various | Pyrazolo[3,4-d]pyrimidinones |

| Pyrazole C-3/C-5 carbaldehydes | Various | Pyrazolo[4,3-e] nih.govresearchgate.nettriazolo[4,3-a]pyrimidinones |

In-depth Structural and Spectroscopic Analysis of Chlorinated Pyrazole Carbaldehydes

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound This compound is not available in the public domain. In particular, detailed single-crystal X-ray diffraction studies and specific high-resolution mass spectrometry or nuclear magnetic resonance spectroscopy data for this exact molecule are not published.

There is, however, extensive research available for closely related analogues, such as N-substituted derivatives (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde). This body of work provides significant insight into the structural and spectroscopic characteristics of the chlorinated pyrazole carbaldehyde scaffold.

Due to the strict requirement to focus solely on This compound , and to avoid introducing data from other compounds, this article cannot be generated at this time. Presenting data from its analogues would be scientifically inaccurate and would violate the specified constraints of the request.

Should peer-reviewed, experimental data for this compound become publicly available, a detailed article conforming to the requested outline could be produced.

Advanced Structural Characterization and Computational Chemistry of Chlorinated Pyrazole Carbaldehydes

Spectroscopic Investigations for Structural Confirmation

Infrared (IR) and Raman Spectroscopy

In a study of similar chlorinated azaindole carbaldehydes, experimental IR and Raman spectra were compared with theoretical spectra calculated using Density Functional Theory (DFT). mdpi.com This combined experimental and theoretical approach allows for a more accurate assignment of the observed vibrational bands. mdpi.com For 5-Chloro-7-azaindole-3-carbaldehyde, the experimental IR and Raman spectra were analyzed alongside theoretical spectra for its dimeric form, revealing good agreement between the different DFT methods used (B3LYP-D3, PBE0-D3, and ωB97X-D). mdpi.com This suggests that a similar approach would be highly effective in characterizing the vibrational properties of 5-Chloro-1H-pyrazole-3-carbaldehyde. The characteristic vibrational frequencies of the carbonyl (C=O) group, the pyrazole (B372694) ring, and the carbon-chlorine (C-Cl) bond would be of particular interest.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information on the vibrational modes of functional groups, such as C=O, N-H, and C-Cl stretches. |

| Raman Spectroscopy | Complements IR spectroscopy, providing information on the vibrations of non-polar bonds and the overall molecular skeleton. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. hnue.edu.vn When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. hnue.edu.vnlibretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals. hnue.edu.vn

For organic molecules, the most common electronic transitions are π → π* and n → π. slideshare.net The π → π transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, and are typically observed in compounds with conjugated systems. libretexts.orgslideshare.net The n → π* transitions involve the promotion of a non-bonding electron (for example, from the oxygen of a carbonyl group) to an antibonding π* orbital. slideshare.net

In this compound, the presence of the pyrazole ring and the carbonyl group suggests that both π → π* and n → π* transitions are possible. The conjugation between the pyrazole ring and the carbaldehyde group would be expected to influence the wavelength of maximum absorption (λmax). The attachment of substituent groups to a basic chromophore structure is known to change the position and intensity of absorption bands. hnue.edu.vn A comprehensive study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT revealed strong absorption properties in the UV region, indicating its potential for optoelectronic applications. nih.gov A similar analysis of this compound would provide insights into its electronic structure and potential applications.

| Electronic Transition | Description | Expected Region |

| π → π | Promotion of an electron from a bonding π orbital to an antibonding π orbital. | Near UV (200-400 nm) for conjugated systems. slideshare.net |

| n → π | Promotion of an electron from a non-bonding n orbital to an antibonding π orbital. | Near UV (200-400 nm). slideshare.net |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying the properties of molecules like this compound. asrjetsjournal.orgelsevierpure.com

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. asrjetsjournal.org It allows for the calculation of various molecular properties, providing insights that complement experimental data. asrjetsjournal.orgelsevierpure.com

DFT calculations can be used to determine a range of molecular descriptors that help in predicting the reactivity and other properties of a molecule. asrjetsjournal.org These descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): A measure of the ability of an atom to attract bonding electrons.

Chemical Potential (μ): The negative of electronegativity.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electrophilicity Index (ω) and Nucleophilicity Index (N): Indicators of a molecule's ability to act as an electrophile or nucleophile, respectively. asrjetsjournal.org

The mapping of the electrostatic surface potential (MESP) is another valuable tool derived from DFT calculations, which helps in identifying the reactive sites within a molecule. asrjetsjournal.org Predictive models based on molecular descriptors are increasingly used in drug discovery and environmental toxicology to screen compounds and prioritize experiments. biorxiv.orgnih.gov

DFT calculations are also crucial for exploring the energy landscape and performing conformational analysis of molecules. mdpi.com For 5-Chloro-7-azaindole-3-carbaldehyde, DFT calculations were used to determine the relative stability of different dimeric conformations. mdpi.com The results indicated that the dimer observed in the crystal structure was indeed the most stable, highlighting the predictive power of these theoretical methods. mdpi.com A similar analysis for this compound would help in understanding its preferred three-dimensional structure and intermolecular interactions.

As mentioned in section 4.2.3, DFT can be used to simulate the vibrational spectra (IR and Raman) of molecules. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. mdpi.com Comparing this simulated spectrum with the experimental one aids in the assignment of vibrational modes and provides a deeper understanding of the molecule's structure and bonding. mdpi.com The accuracy of these simulations is often enhanced by using dispersion-corrected DFT methods. mdpi.com

Computational Reactivity Studies

Computational chemistry provides significant insights into the reactivity of chlorinated pyrazole carbaldehydes, a class of compounds including this compound. eurasianjournals.com While direct computational studies on the parent this compound are not extensively detailed in the literature, analysis of its structure and data from related derivatives allows for a comprehensive understanding of its reactive properties.

The pyrazole ring is an electron-rich heterocyclic system. mdpi.com However, the presence of a chlorine atom at the C5 position and a carbaldehyde group at the C3 position significantly influences its electronic distribution and reactivity. Both groups are electron-withdrawing, which reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic substitution than the parent pyrazole. mdpi.com Quantum chemical calculations on pyrazole derivatives, often using Density Functional Theory (DFT), help to quantify these effects by mapping electron density and calculating molecular orbitals. eurasianjournals.comnih.gov

Electron density calculations on the basic pyrazole ring show that the N1 and N2 nitrogen atoms and the C4 carbon have the highest electron density, making them susceptible to electrophilic attack. Conversely, the C3 and C5 positions have lower electron density, marking them as sites for potential nucleophilic attack. mdpi.com In this compound, the substituents drastically alter this profile. DFT-based reactivity descriptors such as local softness and Fukui functions can precisely predict the most probable sites for electrophilic, nucleophilic, and radical attack. nih.govresearchgate.net For instance, the aldehyde group's carbon is a primary electrophilic site, while the pyridine-like N2 nitrogen remains a key nucleophilic center. mdpi.com

The table below summarizes key computed descriptors for 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a related derivative, which informs our understanding of the reactivity of this compound class. nih.gov

Table 1: Computed Reactivity Descriptors for a Chlorinated Pyrazole Carbaldehyde Derivative

| Descriptor | Value | Implication for Reactivity |

|---|---|---|

| Molecular Weight | 282.72 g/mol | Influences physical properties and reaction stoichiometry. |

| XLogP3 | 3.5 | Indicates significant hydrophobicity, affecting solubility and interactions in different solvent environments. |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 3 | The oxygen and two nitrogen atoms can act as hydrogen bond acceptors, crucial for intermolecular interactions. |

| Polar Surface Area | 34.9 Ų | A relatively low value, suggesting good membrane permeability. |

| Rotatable Bond Count | 2 | Limited conformational flexibility, which can influence binding to active sites. |

This interactive table is based on data for 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of molecules like this compound at an atomic level. eurasianjournals.commdpi.com These simulations model the movement of atoms over time, providing a realistic picture of how the molecule interacts with its environment, such as solvent molecules or biological targets like enzymes. mdpi.com

For pyrazole derivatives, MD simulations are frequently used to understand the stability of ligand-protein complexes. mdpi.comnih.govnih.gov In such studies, a key analysis involves monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand has found a stable binding pose within the protein's active site. mdpi.comnih.gov Another parameter, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding.

The primary intermolecular interactions governing the behavior of chlorinated pyrazole carbaldehydes include hydrogen bonds, hydrophobic interactions, and halogen bonds.

Hydrogen Bonds: The aldehyde oxygen and the pyridine-like N2 nitrogen of the pyrazole ring are potent hydrogen bond acceptors.

Hydrophobic Interactions: In derivatives with additional nonpolar groups (e.g., methyl or phenyl), these groups can form significant hydrophobic or van der Waals interactions with nonpolar residues in a protein's binding pocket. mdpi.com

Halogen and Other Short Contacts: Crystal structure analysis of the related compound 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde revealed weak intermolecular C—H⋯O interactions and, notably, short Cl⋯N contacts of 3.046 (2) Å, indicating the importance of the chlorine atom in directing crystal packing and intermolecular associations. nih.gov

MD simulations can produce detailed interaction maps that show which specific amino acid residues a ligand is interacting with and for what percentage of the simulation time. mdpi.comresearchgate.net For example, studies on pyrazole derivatives targeting various kinases have shown that hydrogen bonds to key residues like alanine (B10760859) and hydrophobic interactions with leucine (B10760876) and valine are crucial for stable binding. mdpi.comnih.gov

Table 2: Common Intermolecular Interactions in Chlorinated Pyrazole Derivatives

| Interaction Type | Participating Atoms/Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Aldehyde O, Pyrazole N2 | Key for specific recognition and binding with biological targets. |

| Hydrophobic Interactions | Pyrazole Ring, other nonpolar substituents | Contribute to binding affinity and stability within nonpolar pockets. |

| Halogen Contacts (Cl⋯N/O) | C5-Chlorine | Can form specific, directional interactions that influence crystal packing and ligand binding. nih.gov |

| π-π Stacking | Pyrazole Ring, Phenyl Rings (in derivatives) | Important for interactions with aromatic amino acid residues. |

| Water Bridges | Ligand and Protein via a water molecule | Mediate interactions where direct hydrogen bonding is not geometrically favorable. mdpi.com |

This interactive table summarizes typical intermolecular forces observed in pyrazole derivatives based on computational and crystallographic studies. mdpi.comnih.gov

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for obtaining detailed mechanistic insights into the reactions of chlorinated pyrazole carbaldehydes. researchgate.netresearchgate.net These methods allow for the precise calculation of the energies and structures of reactants, transition states, and products, thereby mapping out the entire energy profile of a reaction pathway. acs.org

One of the primary applications of DFT is in understanding tautomerism in pyrazoles. The pyrazole ring can exist in different tautomeric forms, and the equilibrium between them is highly influenced by substituents and the solvent environment. mdpi.comnih.gov DFT calculations can determine the relative stabilities of these tautomers and the energy barriers for their interconversion, which is critical for predicting reactivity, as different tautomers may exhibit different chemical behaviors. nih.gov

For reaction mechanisms, DFT is used to model processes like cycloadditions, substitutions, and condensations, which are common for pyrazoles. nih.gov For example, in a proposed reaction, DFT can be used to:

Optimize the geometry of the reactants and products.

Locate the transition state structure connecting them.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. mdpi.com

Table 3: Insights from Quantum Chemical Calculations for Pyrazole Derivatives

| Calculation Type | Information Gained | Relevance to Mechanism |

|---|---|---|

| Geometry Optimization | Provides stable 3D structures of reactants, products, and intermediates. | Establishes the starting and ending points of a reaction step. |

| Transition State Search | Identifies the highest energy point along the reaction coordinate. | Determines the kinetic feasibility of a proposed mechanism. |

| Frequency Calculation | Confirms that optimized structures are true minima or transition states. | Validates the computed energy profile. |

| HOMO/LUMO Analysis | Determines electron-donating/accepting capabilities and sites. researchgate.netnih.gov | Predicts how the molecule will interact with other reactants (nucleophile/electrophile). |

| Molecular Electrostatic Potential (MESP) | Maps electron-rich and electron-poor regions of the molecule. nih.gov | Visualizes sites prone to electrophilic or nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and intramolecular stabilizing interactions. researchgate.net | Explains the stability of certain conformations and the nature of bonding. |

This interactive table outlines the application of quantum chemical methods to understand the reaction mechanisms of pyrazole compounds. nih.govresearchgate.netnih.gov

Academic and Research Applications of 5 Chloro 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Intermediate in Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs, and 5-Chloro-1H-pyrazole-3-carbaldehyde provides a strategic starting point for the synthesis of novel therapeutic agents. nih.gov Its derivatives are extensively explored for their potential to treat a range of diseases.

Precursor for Novel Pharmacophores and Drug Candidate Scaffolds

This compound is a key intermediate in the creation of new molecular frameworks for drug discovery. chemimpex.comchemimpex.comdigitellinc.comchemimpex.com The aldehyde functional group readily undergoes a variety of chemical transformations, such as condensation reactions, allowing for the construction of more complex heterocyclic systems. digitellinc.comresearchgate.net Researchers have successfully utilized this compound to synthesize pyrazole-based derivatives with potential applications as anti-inflammatory, analgesic, and anti-cancer agents. chemimpex.comchemimpex.comchemimpex.comsigmaaldrich.com

For instance, it serves as a starting material for the synthesis of various pyrazole-linked and fused heterocyclic scaffolds. digitellinc.com The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole carbaldehydes, provides a versatile route to this important precursor. researchgate.netresearchgate.net The subsequent reactions of the aldehyde group, for example with hydrazines or active methylene (B1212753) compounds, lead to the formation of diverse molecular hybrids with promising biological activities. digitellinc.comsigmaaldrich.comresearchgate.net

Table 1: Examples of Bioactive Scaffolds Derived from Pyrazole Carbaldehydes

| Resulting Scaffold Type | Potential Biological Application | Reference |

| Pyrazole-fused heterocycles | Anti-inflammatory, Analgesic | sigmaaldrich.com |

| Pyrazole-linked hydrazones | Antimicrobial, Anticancer | digitellinc.comresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Kinase inhibitors | mdpi.com |

| Pyrazolyl-2(3H)-furanones | Antioxidant, Antimicrobial, Antiviral | researchgate.net |

Investigation of Molecular Interactions with Biological Systems (Mechanistic Studies)

The derivatives of this compound are valuable tools for studying how molecules interact with biological targets. By systematically modifying the structure of the pyrazole scaffold, researchers can investigate the structure-activity relationships (SAR) that govern a compound's biological effects. sigmaaldrich.com For example, the synthesis of a series of pyrazole derivatives and their subsequent evaluation for analgesic and anti-inflammatory activities allows for the identification of key structural features required for potency. sigmaaldrich.com

These mechanistic studies are crucial for understanding the mode of action of potential drug candidates and for designing more effective and selective therapeutics. The ability to readily derivatize this compound facilitates the exploration of a wide chemical space, aiding in the identification of compounds with optimal interactions with specific enzymes or receptors.

Role in Agrochemical Development and Chemical Biology

The application of this compound extends beyond medicine into the realm of agriculture and chemical biology, where it contributes to the development of new crop protection agents and research tools. chemimpex.comchemimpex.comdigitellinc.comchemimpex.com

Building Block for Crop Protection Agents

This pyrazole derivative is a valuable intermediate in the synthesis of agrochemicals, including fungicides and herbicides. chemimpex.comchemimpex.comchemimpex.com The pyrazole ring is a common motif in many commercially successful pesticides, and the specific substitution pattern of this compound offers a unique starting point for creating novel active ingredients. Its reactivity allows for the introduction of various functional groups, enabling the fine-tuning of the molecule's efficacy and spectrum of activity against different pests and weeds. chemimpex.com The resulting compounds can help enhance crop protection and improve agricultural yields. chemimpex.comchemimpex.com

Table 2: Agrochemical Applications of Pyrazole Derivatives

| Agrochemical Class | Specific Application | Reference |

| Fungicides | Control of fungal diseases in crops | chemimpex.comchemimpex.com |

| Herbicides | Weed management in agriculture | chemimpex.comchemimpex.com |

| Insecticides | Pest control | digitellinc.com |

Contributions to Material Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in material science. digitellinc.comchemimpex.com

Synthesis of Specialized Polymers and Functional Materials

The reactivity of the aldehyde group and the potential for further functionalization of the pyrazole ring make this compound a candidate for the synthesis of specialized polymers and other functional materials. digitellinc.comchemimpex.com These materials may possess unique properties such as thermal stability and specific chemical resistance. chemimpex.com The exploration of this compound in material science is an emerging area of research with the potential to lead to the development of novel materials with tailored characteristics for a variety of applications. chemimpex.com

Development of Photochromic Compounds

Photochromic compounds, which undergo reversible color changes upon exposure to light, are at the forefront of materials science research due to their potential in applications like optical data storage, molecular switches, and smart windows. A derivative of the primary compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been successfully utilized as a key building block in the synthesis of novel photochromic molecules.

One notable example is the creation of a 2-(pyrazol-4-yl)-1,3-diazabicyclo[3.1.0]hex-3-ene derivative through a one-pot, three-component reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium (B1175870) acetate. researchgate.net This resulting compound exhibits significant photochromic behavior both in solution and in the solid state. researchgate.net

Upon irradiation with UV light (centered at 365 nm) at ambient temperature, solutions of this compound in ethanol (B145695) and dichloromethane (B109758) change from colorless to yellow. researchgate.net A similar transformation is observed in the crystalline solid state, where the pale beige crystals turn a deep orange. researchgate.net This photochromism is attributed to a reversible isomerization process involving the opening of the aziridine (B145994) ring to form a colored ylide species, which can revert to the original colorless bicyclic form in the dark or upon exposure to visible light. researchgate.net

Table 1: Photochromic Properties of a 5-Chloropyrazole Derivative

| Property | Description |

|---|---|

| Precursor Compound | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Initial State (Color) | Colorless (in solution), Pale Beige (crystalline) researchgate.net |

| Stimulus | UV light (365 nm) researchgate.net |

| Photochromic State (Color) | Yellow (in solution), Deep Orange (crystalline) researchgate.net |

| Proposed Mechanism | Reversible aziridine ring-opening to form a colored ylide isomer researchgate.net |

This research demonstrates the utility of the 5-chloropyrazole carbaldehyde scaffold in accessing complex photochromic systems. The specific substituents on the pyrazole and other parts of the molecule can be varied to tune the photochromic properties, such as the color of the isomers and the switching kinetics, opening avenues for the design of tailored light-sensitive materials.

Application in Catalysis Research and Ligand Design

The pyrazole nucleus is a well-established and versatile scaffold in coordination chemistry, forming the basis for a multitude of ligands used in homogeneous catalysis. researchgate.netbohrium.com The ability of pyrazole derivatives to coordinate with a wide range of metal ions has led to their use in catalysts for various organic transformations. researchgate.net this compound and its derivatives serve as important synthons for creating such ligands, primarily through the reactivity of the carbaldehyde group.

A common strategy involves the condensation of the carbaldehyde with amines to form Schiff base ligands. These ligands can feature multiple donor atoms, allowing them to form stable complexes with transition metals. For instance, Schiff bases derived from the related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and studied for their interaction with metal ions like manganese(II), leading to the formation of new manganese(III) complexes. researchgate.net While the direct catalytic activity of this specific manganese complex was not detailed, the formation of such coordination compounds is a critical first step in developing new catalysts.

The broader family of pyrazole-based ligands has demonstrated significant success in enhancing catalytic activity. For example, the addition of pyrazole derivatives to titanium isopropoxide has been shown to substantially improve the catalytic efficiency in the ring-opening polymerization of L-lactide. nih.gov This cooperative effect highlights the potential of pyrazole-containing molecules to modulate the properties of metal centers in a catalytically beneficial way.

The aldehyde functionality of 5-chloropyrazole carbaldehydes makes them key intermediates for synthesizing a variety of heterocyclic systems, some of which can act as ligands. researchgate.net These compounds are difunctional, possessing both electrophilic (at the aldehyde carbon) and nucleophilic (at the pyrazole nitrogens) sites, which allows for diverse synthetic pathways to more complex ligand structures. researchgate.net

While specific catalytic performance data for ligands derived directly from the parent this compound is not extensively documented in the reviewed literature, the established principles of ligand design and the proven utility of the pyrazole core strongly support its potential in this area. Research into the coordination and catalytic applications of ligands derived from this specific building block remains a promising field for exploration.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| trans-2-benzoyl-3-(4-nitrophenyl)aziridine |

| Titanium isopropoxide |

Q & A

Q. Basic Research Focus

- Use of fume hoods and PPE (nitrile gloves, safety goggles) to avoid exposure to POCl₃ or formaldehyde vapors .

- Quenching reactive intermediates (e.g., with ice-cold NaHCO₃) to prevent exothermic decomposition .

How is this compound utilized in designing agrochemicals or pharmaceuticals?

Advanced Research Focus

The aldehyde group serves as a versatile handle for Schiff base formation, enabling conjugation with amines (e.g., in pesticide prodrugs). In drug development, trifluoromethyl-substituted derivatives are prioritized for metabolic stability, as seen in COX-2 inhibitors .

What computational tools aid in predicting the reactivity of substituted pyrazole-carbaldehydes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.